molecular formula C22H21N5OS3 B11465169 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11465169
M. Wt: 467.6 g/mol
InChI Key: UWLTXBJEZPJFTG-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features both imidazole and thiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiadiazole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia, followed by benzylation and methylation. The thiadiazole ring is often prepared by the cyclization of thiosemicarbazide with carbon disulfide, followed by benzylation.

The final step involves the coupling of the imidazole and thiadiazole intermediates through a sulfanyl linkage, using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the imidazole or thiadiazole rings.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole or thiadiazole derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiadiazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, affecting the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-benzyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both benzyl and methyl groups on the imidazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness may result in distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H21N5OS3

Molecular Weight

467.6 g/mol

IUPAC Name

2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C22H21N5OS3/c1-15-18(12-16-8-4-2-5-9-16)24-20(23-15)29-14-19(28)25-21-26-27-22(31-21)30-13-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,23,24)(H,25,26,28)

InChI Key

UWLTXBJEZPJFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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